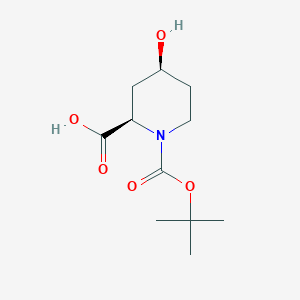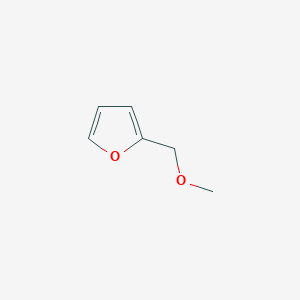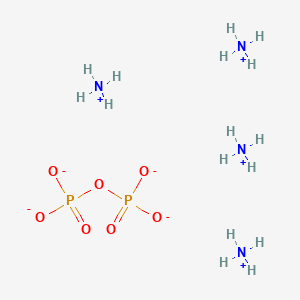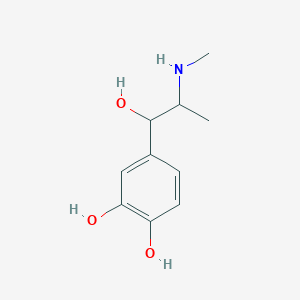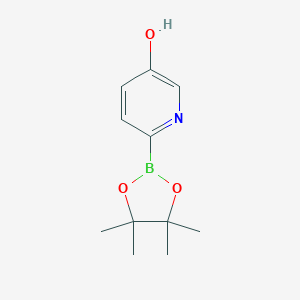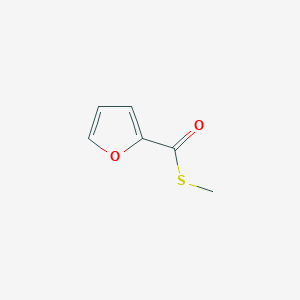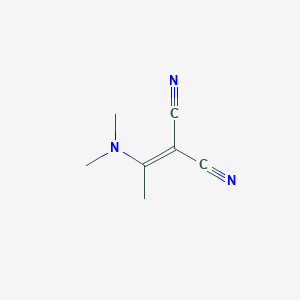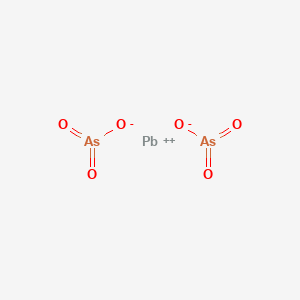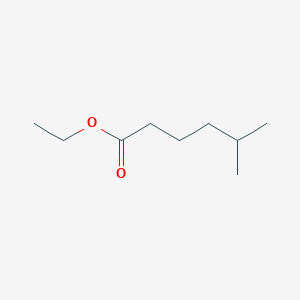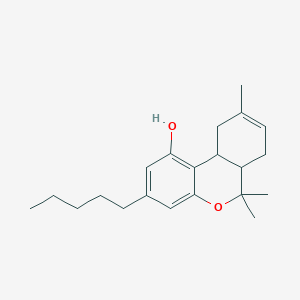
Vanadium(II) oxide
Overview
Description
Vanadium(II) oxide, also known as vanadium monoxide, is an inorganic compound with the chemical formula VO. It is one of the several binary oxides of vanadium and is characterized by its grey solid appearance with a metallic lustre. This compound adopts a distorted sodium chloride structure and contains weak vanadium-to-vanadium metal bonds. This compound is a semiconductor due to the delocalization of electrons in the t2g orbitals .
Mechanism of Action
Mode of Action
Oxovanadium interacts with its targets by undergoing an insulator-to-metal phase transition (IMT) accompanied by structural change . This transition is influenced by crystal structure, crystal field splitting, and strong hybridization between O2p and V3d bands . The compound is a semiconductor owing to the delocalization of electrons in the t2g orbitals .
Biochemical Pathways
The biochemical pathways affected by oxovanadium are primarily related to its insulator-to-metal phase transition. This transition influences the electronic band structures, which play a critical role in optical and thermoelectric processes . The compound’s interaction with its targets results in changes to these structures, affecting the compound’s properties and its role in these processes .
Pharmacokinetics
Its properties as a semiconductor and its sensitivity to external stimuli suggest that these factors could influence its bioavailability .
Result of Action
The primary result of oxovanadium’s action is the insulator-to-metal phase transition. This transition, accompanied by a structural change, influences the compound’s electronic properties and its role in optical and thermoelectric processes . Additionally, the compound’s interaction with its targets can result in changes to the electronic band structures .
Biochemical Analysis
Biochemical Properties
Vanadium(II) oxide has been shown to interact with various biomolecules, including enzymes and proteins . For instance, it can act as an oxidizing agent and cause oxidative damage . In the presence of this compound, metallothionein proteins attempt to sequester the compound in tissues .
Cellular Effects
This compound has significant effects on cellular processes. It influences cell function by causing oxidative damage . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It can inhibit or activate enzymes, leading to alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses of the compound can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity or function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanadium(II) oxide can be synthesized through various methods, including:
Reduction of Vanadium Pentoxide: Vanadium pentoxide (V2O5) can be reduced using hydrogen gas at high temperatures to produce this compound.
Thermal Decomposition: Vanadium(III) oxide (V2O3) can be thermally decomposed in a vacuum to yield this compound.
Chemical Vapor Deposition: This method involves the reaction of vanadium tetrachloride (VCl4) with hydrogen gas at elevated temperatures to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the reduction of higher oxides of vanadium using reducing agents such as hydrogen or carbon monoxide at high temperatures .
Types of Reactions:
Oxidation: this compound can be oxidized to form higher oxides of vanadium, such as vanadium(III) oxide (V2O3) and vanadium(IV) oxide (VO2).
Reduction: It can be reduced further to form elemental vanadium.
Substitution: this compound can undergo substitution reactions with various ligands to form complexes.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, air, and other oxidizing agents can be used to oxidize this compound.
Reducing Agents: Hydrogen gas and carbon monoxide are commonly used reducing agents.
Major Products:
Oxidation Products: Vanadium(III) oxide (V2O3), vanadium(IV) oxide (VO2), and vanadium(V) oxide (V2O5).
Reduction Products: Elemental vanadium.
Scientific Research Applications
Vanadium(II) oxide has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Material Science: Due to its semiconducting properties, this compound is used in the development of electronic devices and sensors.
Energy Storage: It is explored for use in batteries and other energy storage devices.
Biological Applications: Vanadium compounds, including this compound, are studied for their potential biological and medicinal applications.
Comparison with Similar Compounds
Vanadium(II) oxide can be compared with other vanadium oxides, such as:
Vanadium(III) oxide (V2O3): This compound is also a semiconductor but has different electronic and structural properties compared to this compound.
Vanadium(IV) oxide (VO2): Known for its metal-insulator transition, vanadium(IV) oxide has unique electronic properties that differ from those of this compound.
Vanadium(V) oxide (V2O5): This compound is widely used as a catalyst and has distinct chemical and physical properties compared to this compound
This compound stands out due to its specific electronic structure and ability to form weak vanadium-to-vanadium bonds, which are not as prominent in other vanadium oxides.
Properties
IUPAC Name |
oxovanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O.V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYSTTGVDIFUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
OV | |
| Record name | Vanadium(II) Oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vanadium(II)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065189 | |
| Record name | Vanadium oxide (VO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.941 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light gray crystalline solid; Insoluble in water; [MSDSonline] | |
| Record name | Vanadium monoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8229 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12035-98-2, 12037-42-2, 12037-05-7 | |
| Record name | Vanadium oxide (VO) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium oxide (V6O13) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12037-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium oxide (V4O7) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12037-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium oxide (VO) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium oxide (VO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium oxide (VO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



